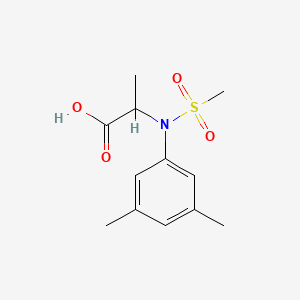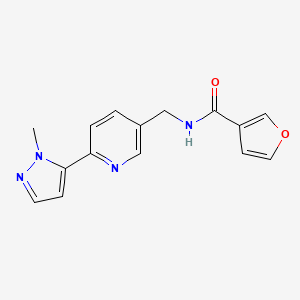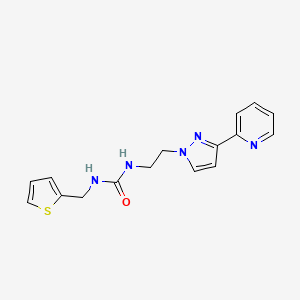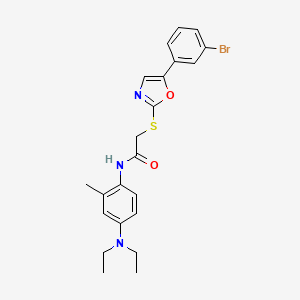![molecular formula C15H10Cl3F3N2O B2571013 N-[1-(3-Chlor-5-trifluormethylpyridin-2-yl)ethyl]-2,6-dichlorbenzamid CAS No. 2085689-86-5](/img/structure/B2571013.png)
N-[1-(3-Chlor-5-trifluormethylpyridin-2-yl)ethyl]-2,6-dichlorbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluopicolide is a fungicide used in agriculture to control diseases caused by oomycetes such as late blight of potato . It is classed as an acylpicolide .
Molecular Structure Analysis
The molecular formula of Fluopicolide is C14H8Cl3F3N2O . The InChI key is GBOYJIHYACSLGN-UHFFFAOYSA-N .Chemical Reactions Analysis
The precise mode of action of Fluopicolide is not known, but it is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This mode of action differs from other available fungicides used to control oomycetes and it can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .Physical And Chemical Properties Analysis
Fluopicolide has a molar mass of 383.58 g·mol−1 . It appears as a fine crystalline beige powder . The melting point is 150 °C . It has a weakly phenol-like odor . The vapor pressure was found to be 3.03 × 10-7 Pa at 20 °C .Wissenschaftliche Forschungsanwendungen
- Antivirale Aktivität: Forscher haben das Potenzial dieser Verbindung als antivirales Mittel untersucht. Ihre einzigartige Struktur, einschließlich des Trifluormethylpyridin-Moleküls, macht sie zu einem interessanten Kandidaten für die Hemmung von viralen Replikationswegen .
- Molekular-Docking-Studien: In-silico-Studien haben ihre Bindungsinteraktionen mit biologischen Zielmolekülen, wie z. B. HIV-1-Enzymen, untersucht. Diese Untersuchungen liefern Erkenntnisse über ihr Potenzial als Anti-HIV-Medikament .
- Trifluormethylpyridine als Pestizide: Die Trifluormethylpyridin-Gruppe der Verbindung wurde auf ihre pestiziden Eigenschaften untersucht. Forscher haben verwandte Derivate synthetisiert und ihre Wirksamkeit gegen Schädlinge bewertet .
- Protodeboronierungsreaktionen: Die Verbindung wurde in katalytischen Protodeboronierungsreaktionen verwendet, die zur Bildung wertvoller Produkte führten. Ihre Reaktivität mit Boronsäureestern wurde untersucht .
Medizinische Chemie und Arzneimittelentwicklung
Pestizidforschung
Organische Synthese und Katalyse
Zukünftige Richtungen
Fluopicolide has been shown to be effective at controlling various diseases caused by oomycetes . As of 2007, it was only available commercially as a co-formulation with Fosetyl-Al for use in vines (as Profiler) and as a co-formulation with propamocarb for use on potatoes and vegetables (as Infinito) . Other products were in development . This suggests that there may be potential for further development and application of this compound in the future.
Wirkmechanismus
Target of Action
The primary target of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide, also known as Fluopicolide, is the cytoskeleton of oomycetes . The cytoskeleton is a complex network of interlinking filaments and tubules that extend throughout the cytoplasm of cells. It plays a crucial role in maintaining cell shape, enabling cellular motion, and facilitating intracellular transport .
Mode of Action
2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide interacts with its targets by affecting spectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins are essential for the stability and flexibility of the cytoskeleton. By interacting with these proteins, 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide disrupts the normal functioning of the cytoskeleton .
Biochemical Pathways
The disruption of the cytoskeleton affects several biochemical pathways. It inhibits the growth of oomycetes strains that are resistant to other fungicides such as phenylamides, strobilurin, dimethomorph, and iprovalicarb . This inhibition affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Pharmacokinetics
This movement pattern influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and subsequently its bioavailability .
Result of Action
The molecular and cellular effects of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide’s action include the inhibition of oomycetes growth and the disruption of their life cycle. This results in effective control of diseases caused by oomycetes such as late blight of potato .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide. For instance, the compound’s movement through the xylem suggests that it may be more effective in environments where the xylem can easily transport it towards the tips of stems
Biochemische Analyse
Biochemical Properties
2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide plays a significant role in biochemical reactions, particularly in its interaction with spectrin-like proteins in the cytoskeleton of oomycetes . These interactions disrupt the normal function of the cytoskeleton, leading to impaired motility of zoospores, germination of cysts, and growth of mycelium . The compound’s biochemical properties make it effective in inhibiting the development and spread of fungal pathogens.
Cellular Effects
The effects of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways and gene expression, leading to altered cellular metabolism . The compound’s impact on cell signaling pathways can result in the inhibition of sporulation and other vital cellular processes, ultimately leading to the death of the targeted fungal cells .
Molecular Mechanism
At the molecular level, 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide exerts its effects through binding interactions with spectrin-like proteins . This binding disrupts the structural integrity of the cytoskeleton, leading to impaired cellular functions. Additionally, the compound may inhibit or activate specific enzymes involved in the growth and development of fungal pathogens . These molecular interactions result in changes in gene expression, further contributing to the compound’s antifungal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, toxic effects such as hepatocellular hypertrophy and increased liver weights have been observed in animal studies . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide is involved in several metabolic pathways, including its interaction with enzymes responsible for its degradation . The compound is metabolized into 2,6-dichlorobenzamide (BAM) and other metabolites . These metabolic pathways influence the compound’s overall efficacy and toxicity, as the metabolites may have different biological activities and effects on metabolic flux .
Transport and Distribution
The transport and distribution of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide within cells and tissues are influenced by its interaction with specific transporters and binding proteins . The compound is primarily transported through the xylem towards the tips of stems, but it does not translocate towards the roots . This selective distribution affects its localization and accumulation within the plant tissues, contributing to its targeted antifungal activity .
Subcellular Localization
The subcellular localization of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on the cytoskeleton and other cellular structures . Targeting signals and post-translational modifications may play a role in directing the compound to its site of action, ensuring its efficacy in inhibiting fungal growth .
Eigenschaften
IUPAC Name |
2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c1-7(13-11(18)5-8(6-22-13)15(19,20)21)23-14(24)12-9(16)3-2-4-10(12)17/h2-7H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJMNBIQHBBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-methyl-2-[({[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B2570930.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2570931.png)

![2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B2570935.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)
![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2570943.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2570945.png)

![N-(4-{4-[(dimethylamino)methyl]piperidin-1-yl}phenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2570949.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)

